1-(5-Isopropylisoxazol-3-yl)ethanol

Description

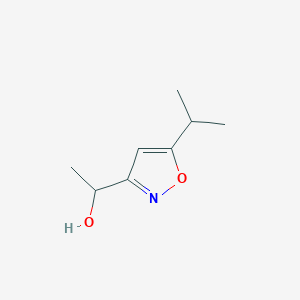

1-(5-Isopropylisoxazol-3-yl)ethanol is a heterocyclic compound featuring an isoxazole ring substituted with an isopropyl group at the 5-position and an ethanol moiety at the 3-position. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties. The isopropyl substituent enhances lipophilicity, while the ethanol group contributes to solubility in polar solvents.

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

1-(5-propan-2-yl-1,2-oxazol-3-yl)ethanol |

InChI |

InChI=1S/C8H13NO2/c1-5(2)8-4-7(6(3)10)9-11-8/h4-6,10H,1-3H3 |

InChI Key |

SVUWJPWXNAADQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NO1)C(C)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

1-(5-Isopropylisoxazol-3-yl)ethanol features a hydroxyl group that can participate in various chemical reactions, such as esterification and nucleophilic substitution. Its isoxazole ring contributes to its biological activity, making it a candidate for further research in drug development.

Medicinal Chemistry

Potential Therapeutic Uses:

- Neuroprotective Agents: Research indicates that compounds similar to this compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The isoxazole moiety has been linked to enhanced binding affinity for certain receptors involved in neuroprotection.

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Pharmacological Studies

Bioactivity Assessment:

- In vitro Studies: Various studies have employed in vitro assays to evaluate the bioactivity of this compound. For instance, its effects on cell viability and proliferation have been assessed using human neuronal cell lines. Results indicate potential cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic window.

- In vivo Models: Animal models have been utilized to study the pharmacokinetics and pharmacodynamics of the compound. These studies aim to determine the absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding its potential as a therapeutic agent.

Materials Science

Polymer Chemistry:

this compound can serve as a monomer or additive in polymer synthesis. Its hydroxyl group allows for hydrogen bonding and cross-linking in polymer matrices, potentially enhancing mechanical properties and thermal stability.

Nanocomposites:

Research has explored the incorporation of this compound into nanocomposites to improve material properties. For example, blending it with silica or carbon-based materials can lead to enhanced electrical conductivity or thermal resistance.

Case Studies

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of this compound demonstrated significant reductions in oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The findings suggest that this compound may mitigate neuronal damage through antioxidant mechanisms.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving animal models of arthritis, treatment with this compound resulted in decreased joint swelling and inflammatory cytokine levels compared to control groups. This indicates its potential role as an anti-inflammatory therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Physicochemical Properties

- Solubility: The ethanol group in this compound improves aqueous solubility compared to its methanol counterpart. However, the isobutylphenyl derivative () is nearly insoluble in water due to its large hydrophobic substituent.

- Thermal Stability : The isopropyl group stabilizes the isoxazole ring against thermal degradation, whereas the thiophene analogue () exhibits lower stability due to sulfur’s electron-withdrawing effects.

Q & A

Basic: What synthetic routes are commonly used to prepare 1-(5-Isopropylisoxazol-3-yl)ethanol?

The synthesis typically involves cyclocondensation of hydroxylamine derivatives with β-diketones or β-keto esters. For example, describes a HATU-mediated coupling procedure to synthesize a related isoxazole derivative (3-Chloro-4-fluoro-N-(5-isopropylisoxazol-3-yl)benzamide). Key steps include:

- Reaction of hydroxylamine with acetylacetone derivatives under alkaline conditions (e.g., NaOH in methanol) at controlled temperatures (0–5°C) to form the isoxazole core .

- Introduction of the isopropyl group via alkylation or substitution reactions.

- Final reduction of ketone intermediates (e.g., using NaBH₄ or LiAlH₄) to yield the ethanol moiety .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Solvent selection : Absolute ethanol or methanol is preferred for cyclocondensation due to their polarity and ability to stabilize intermediates (e.g., as shown in for a similar isoxazole synthesis) .

- Catalyst use : Acidic or basic catalysts (e.g., KOH in ethanol) enhance reaction rates, as demonstrated in the synthesis of isoxazole derivatives in .

- Temperature control : Maintaining reflux conditions (e.g., 353 K for 6 hours in ) ensures complete reaction while minimizing side products .

- Purification : Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures improves purity (70:30 ratio in ) .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the isoxazole ring and ethanol substituents. For example, reports δ 1.31 (d, J = 7.0 Hz) for isopropyl protons and δ 6.42 (s) for the isoxazole proton .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed m/z 283.0654 vs. calculated 283.0650 in ) .

- Melting point analysis : Used to assess purity (e.g., reports m.p. 365–367 K for a related compound) .

Advanced: How can computational methods (e.g., molecular docking) predict the biological activity of this compound?

- Molecular docking : highlights the use of docking studies to evaluate interactions between isoxazole derivatives and target proteins (e.g., binding affinity to enzymes or receptors). Software like AutoDock Vina can model the compound’s orientation in active sites .

- QSAR modeling : Quantitative structure-activity relationships correlate substituent effects (e.g., isopropyl group bulkiness) with bioactivity, aiding in lead optimization .

Basic: What methods ensure the stability of this compound during storage?

- Storage conditions : Keep in airtight, corrosion-resistant containers under dry, dark conditions to prevent hydrolysis or oxidation (as recommended in for structurally similar compounds) .

- Solvent compatibility : Avoid aqueous environments; use anhydrous ethanol or isopropyl alcohol for dissolution (see for solvent stability protocols) .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

- Iterative analysis : Re-run NMR/HRMS under standardized conditions (e.g., deuterated solvents, calibrated instruments) to verify peaks. emphasizes rigorous NMR parameter reporting (e.g., δ values, coupling constants) .

- Cross-validation : Compare data with literature (e.g., NIST subscription databases in ) or synthesize analogous compounds to isolate variables .

Basic: What purification techniques are effective for isolating this compound?

- Recrystallization : Use ethanol or ethyl acetate/petroleum ether mixtures (70:30 ratio, as in ) to remove impurities .

- Column chromatography : Silica gel with hexane/ethyl acetate gradients separates polar byproducts.

Advanced: How do steric effects of the isopropyl group influence the compound’s reactivity?

- Steric hindrance : The isopropyl group may slow nucleophilic substitution reactions by shielding the isoxazole ring. shows reduced reactivity in bulky derivatives, necessitating longer reaction times .

- Conformational analysis : Computational tools (e.g., DFT calculations) model spatial arrangements to predict regioselectivity in further functionalization .

Basic: How is reaction progress monitored during synthesis?

- TLC : Use pet. ether:ethyl acetate (70:30) as a solvent system ( ) to track intermediate formation .

- HPLC : references HPLC for quantifying purity and residual solvents .

Advanced: What strategies mitigate environmental risks during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.